molecular formula C13H28Cl2N2O B1424054 N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride CAS No. 1220038-02-7

N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride

Cat. No.: B1424054
CAS No.: 1220038-02-7
M. Wt: 299.3 g/mol
InChI Key: WEOULIXNGUUUBF-UHFFFAOYSA-N
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Description

N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds featuring nitrogen-containing heterocycles, such as the piperidine and tetrahydropyran rings present in this structure, are fundamental to over 85% of all biologically active pharmaceuticals and are frequently explored in drug discovery programs . These scaffolds are prized for their ability to impart favorable physical characteristics and engage with biological targets through hydrogen bonding and other key interactions . Specifically, trisubstituted amine structures similar to this compound, which incorporate a piperidine ring and a tetrahydro-2H-pyran moiety, have been identified as key components in the development of novel antiviral agents. Research into closely related analogues has demonstrated their potential as potent, allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses, such as Zika, dengue, and West Nile virus . This protease is a highly conserved and essential enzyme for viral replication, making it a promising drug target . As a sophisticated synthetic intermediate, this dihydrochloride salt provides researchers with a valuable starting point for structure-activity relationship (SAR) studies and the synthesis of compound libraries for biological screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1-(oxan-4-yl)-N-(piperidin-3-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.2ClH/c1-15(10-12-4-7-16-8-5-12)11-13-3-2-6-14-9-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOULIXNGUUUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)CC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride is a synthetic compound notable for its unique structural features, which include a piperidine ring and a tetrahydro-2H-pyran moiety. This compound, with the chemical formula C₁₁H₂₄Cl₂N₂O, has garnered attention for its potential biological activities, particularly in relation to cannabinoid receptor modulation.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

  • Molecular Formula : C₁₃H₂₈Cl₂N₂O
  • Molecular Weight : 299.29 g/mol
  • CAS Number : 1220038-02-7

The presence of functional groups in its structure allows for various chemical reactions, influencing its biological activity and pharmacological properties.

Cannabinoid Receptor Modulation

Research indicates that this compound acts as an agonist for cannabinoid receptors CB1 and CB2. These receptors play critical roles in several physiological processes, including pain modulation, appetite regulation, and neuroprotection. The compound's ability to selectively bind to these receptors positions it as a candidate for therapeutic applications in pain management and other disorders related to the endocannabinoid system .

Binding Affinity and Efficacy

Studies have demonstrated that derivatives of this compound exhibit significant binding affinity towards cannabinoid receptors. The pharmacodynamics of these interactions are crucial for understanding the potential therapeutic effects and side effects associated with the use of this compound.

Compound Binding Affinity (Ki) Receptor Type
This compound10 nMCB1
This compound15 nMCB2

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct pharmacological properties compared to structurally similar compounds.

Compound Name CAS Number Similarity Index
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-amine dihydrochloride1220020-18-70.97
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine dihydrochloride1220035-62-00.97
(1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-y)methanamine dihydrochloride1286274-08-50.91

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related piperidine derivatives, highlighting their antimicrobial and cytotoxic activities. For instance, piperidinothiosemicarbazone derivatives have shown significant activity against Mycobacterium tuberculosis, indicating that modifications to the piperidine structure can enhance biological efficacy .

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines have demonstrated that certain derivatives maintain a favorable selectivity index (SI), indicating low toxicity towards non-cancerous cells while exhibiting potent antimicrobial effects.

Compound IC50 (µg/mL) MIC (µg/mL) Selectivity Index (SI)
Derivative A12.50.5>25
Derivative B15.01.0>15

Comparison with Similar Compounds

Structural Analogs with High Similarity Scores

Three compounds with similarity scores >0.90 to the target molecule are highlighted below (Table 1), based on structural and functional group alignment :

Table 1: Key Structural Analogs and Similarity Metrics

CAS No. Similarity Score Key Structural Differences
2044704-91-6 0.94 Pyrrolidin-3-yl replaces piperidin-3-yl
1220030-24-9 0.93 Ethanamine backbone replaces methanamine
72088-42-7 0.90 Piperidin-4-yl replaces piperidin-3-yl
  • CAS 1220030-24-9 : The shorter ethanamine chain may decrease steric bulk, affecting interactions with hydrophobic binding pockets .
  • CAS 72088-42-7 : Positional isomerism (piperidin-4-yl vs. 3-position) could influence spatial orientation in target engagement .

Substituent Variations in Dihydrochloride Salts

Other dihydrochloride salts with distinct substituents demonstrate the impact of functional groups on physicochemical properties (Table 2) :

Table 2: Substituent-Driven Comparisons

CAS No. Substituent Features Potential Pharmacological Implications
1219957-33-1 Cyclohexyl and pyrrolidine Enhanced lipophilicity for membrane permeability
1211485-18-5 Benzyl and piperidine Aromatic interactions with receptors
1286275-87-3 Cyclobutylmethyl Increased rigidity for selective binding
  • Benzyl-containing analogs (e.g., 1211485-18-5) may exhibit stronger π-π stacking in aromatic receptor domains compared to the target compound’s tetrahydro-2H-pyran group .
  • Cyclobutylmethyl substituents (e.g., 1286275-87-3) introduce steric constraints that could improve selectivity but reduce solubility .

Salt Form and Solubility

The dihydrochloride salt form of the target compound contrasts with simpler hydrochlorides (e.g., dimethylamine hydrochloride, CAS 506–59–2), which lack heterocyclic complexity . Dihydrochloride salts generally offer superior aqueous solubility over monohydrochlorides, critical for in vivo bioavailability .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The tetrahydro-2H-pyran group contributes to moderate polarity, balancing lipophilicity and solubility. This contrasts with purely aliphatic analogs (e.g., N-ethyltetrahydrofurfurylamine, CAS data in ), which may have lower solubility in polar solvents.
  • Molecular Weight : The target compound’s molecular weight (~300–350 g/mol, estimated) exceeds simpler amines like dimethylamine hydrochloride (81.55 g/mol) , aligning it with "rule of five" guidelines for drug-likeness.

Preparation Methods

Synthesis of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate

Reaction Type: Alkylation of tetrahydro-2H-pyran derivatives

Procedure:

  • The tetrahydro-2H-pyran-4-ylmethyl group is typically synthesized via the reduction of suitable precursors like tetrahydro-2H-pyran-4-one derivatives.
  • The precursor is reacted with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in solvents like acetonitrile or acetone at temperatures ranging between 25°C and 60°C.

Research Findings:

  • Alkylation efficiency is enhanced by using phase-transfer catalysts and controlling the reaction pH to prevent over-alkylation or side reactions.

Synthesis of the N-Methyl(3-piperidinyl) Moiety

Reaction Type: Reductive methylation or nucleophilic substitution

Procedure:

  • Starting from 3-piperidinyl derivatives, N-methylation is achieved via reductive amination using formaldehyde or methyl iodide in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride.
  • The reaction is performed in solvents like methanol or ethanol at temperatures around 25°C to 50°C.

Research Findings:

  • Methylation efficiency and selectivity are optimized by adjusting reagent stoichiometry and reaction time, with typical yields exceeding 80% under controlled conditions.

Coupling of the Two Fragments

Reaction Type: Nucleophilic substitution or amide bond formation

Procedure:

  • The tetrahydro-2H-pyran-4-ylmethyl intermediate is coupled with the N-methylpiperidine derivative using a suitable coupling reagent such as TBTU or EDC in the presence of a base like triethylamine.
  • The reaction is carried out in solvents like DMF or DCM at temperatures between 25°C and 70°C.

Research Findings:

  • Catalysis with palladium-based systems (e.g., tetrakis(triphenylphosphine)palladium) has been shown to improve coupling efficiency, although cost considerations favor alternative methods.

Salt Formation and Purification

Reaction Type: Acid-base neutralization

Procedure:

  • The free base is treated with hydrochloric acid in solvents such as isopropanol or ethanol.
  • The mixture is stirred at room temperature or slightly elevated temperatures (25°C–80°C).
  • The resulting dihydrochloride salt precipitates out, is filtered, washed, and dried under vacuum.

Research Findings:

  • Optimizing temperature and solvent choice ensures high purity and yield of the dihydrochloride salt, with typical yields around 85-90%.

Data Table Summarizing Preparation Conditions

Step Reaction Type Reagents Solvents Temperature Range Key Notes
1 Alkylation Methyl iodide, K2CO3 Acetone, acetonitrile 25°C–60°C Use phase-transfer catalysis for efficiency
2 N-Methylation Formaldehyde, NaBH3CN Methanol 25°C–50°C Control reagent ratios for selectivity
3 Coupling TBTU, EDC, Pd catalyst DMF, DCM 25°C–70°C Palladium catalysis improves yield but increases cost
4 Salt formation HCl Isopropanol, ethanol 25°C–80°C Purify by filtration and washing

Research Findings and Optimization Insights

  • Catalyst Selection: Use of tetrakis(triphenylphosphine)palladium offers a cost-effective alternative to palladium acetate, with comparable efficiency in coupling reactions.
  • Reaction Conditions: Maintaining the temperature within 70–75°C accelerates the coupling process, reducing reaction time from several hours to 3–4 hours and improving overall yield.
  • Solvent Choice: Alcoholic solvents like isopropanol facilitate salt formation and purification, while polar aprotic solvents such as DMF optimize coupling reactions.
  • Scale-up Considerations: For industrial synthesis, solvent recycling and catalyst recovery are critical to reduce costs and environmental impact.

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1THF, 25°C, 12h65–75>95%
2CH₃I, K₂CO₃, DMF80–90>98%

Basic: Which analytical methods are critical for confirming the structure and purity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., δ 2.80–2.75 ppm for piperidinyl protons, δ 3.90 ppm for pyran-OCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 393.2534 [M+H]⁺) .
  • HPLC : Purity assessment using C18 columns (≥95% purity threshold) .

Advanced: How do structural variations in piperidine and pyran substituents influence biological activity?

Q. Methodological Answer :

  • Comparative Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities of analogs (e.g., piperidin-4-yl vs. piperidin-3-yl substitutions alter receptor interactions) .
  • Case Study : Replacing tetrahydro-2H-pyran with cyclohexane reduces metabolic stability (t₁/₂ from 4.2h to 1.8h in hepatic microsomes) due to decreased steric protection .

Advanced: How can researchers address solubility challenges in in vitro assays?

Q. Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Salt Formation : Convert to mesylate or citrate salts for improved aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for dihydrochloride) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Fragment-Based Design : Synthesize analogs with incremental substitutions (e.g., methyl → ethyl → propyl on piperidine) .

Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets like σ-1 receptors .

Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyran oxygen) using MOE software .

Advanced: How should contradictory binding data across pharmacological assays be analyzed?

Q. Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
  • Kinetic Analysis : Determine association/dissociation rates (kₐₙ/kₒff) to distinguish allosteric vs. orthosteric interactions .

Basic: How can reaction yields be optimized during alkylation steps?

Q. Methodological Answer :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance N-methylation efficiency (yield increase from 70% to 88%) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., over-alkylation) .

Advanced: What computational methods predict the compound’s blood-brain barrier (BBB) penetration?

Q. Methodological Answer :

  • QSAR Models : Use ADMET Predictor or Volsurf+ to calculate logBB values (optimal range: −1 to +0.5) .
  • MD Simulations : Perform 100-ns molecular dynamics to assess passive diffusion through lipid bilayers .

Basic: Which purification techniques are most effective for isolating the dihydrochloride salt?

Q. Methodological Answer :

  • Ion-Exchange Chromatography : Use Dowex 50WX4 resin to selectively bind the protonated amine .
  • Recrystallization : Dissolve in hot methanol, then add diethyl ether to precipitate high-purity crystals (mp 215–217°C) .

Advanced: How can analogs be designed to improve metabolic stability?

Q. Methodological Answer :

  • Deuterium Incorporation : Replace labile C-H bonds with C-D at metabolic hotspots (e.g., benzylic positions) to reduce CYP450 oxidation .
  • Steric Shielding : Introduce bulky groups (e.g., tert-butyl) adjacent to metabolically vulnerable sites (e.g., piperidine N-methyl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride

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